1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone
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Overview
Description
1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position of the pyrazolo[3,4-c]pyridine ring system and an ethanone group at the first position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one typically involves several steps:
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is used to study the effects of TRK inhibition on various cancer cell lines, including colorectal cancer, non-small cell lung cancer, and glioblastoma.
Drug Design: Its unique structure makes it a valuable candidate for developing new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the ATP-binding pocket of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound also contains an iodine atom and a pyrazolo ring system but differs in its pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are used as CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones:
The uniqueness of 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one lies in its specific substitution pattern and its ability to inhibit TRKs, making it a valuable compound for targeted cancer therapy.
Properties
Molecular Formula |
C8H6IN3O |
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Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-(3-iodo-2H-pyrazolo[3,4-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H6IN3O/c1-4(13)6-2-5-7(3-10-6)11-12-8(5)9/h2-3H,1H3,(H,11,12) |
InChI Key |
QIZFHLATOKHEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(NN=C2C=N1)I |
Origin of Product |
United States |
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